Compound Description: PF-06747775 (21) is a potent and irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), specifically targeting the T790M gatekeeper mutation commonly found in non-small-cell lung cancer (NSCLC) []. It exhibits selectivity over wild-type EGFR and demonstrates desirable ADME (absorption, distribution, metabolism, and excretion) properties [].
MK-8033 (11r)
Compound Description: MK-8033 (11r) is a dual inhibitor of c-Met and Ron kinases, designed for cancer treatment []. It demonstrates preferential binding to the activated conformation of c-Met, offering potential advantages over inhibitors targeting the inactive form [].
Hu7691 (B5)
Compound Description: Hu7691 (B5) acts as a potent and selective Akt inhibitor, designed for improved cutaneous safety compared to previous Akt inhibitors []. It shows a 24-fold selectivity for Akt1 over Akt2, reducing the risk of keratinocyte apoptosis associated with Akt2 inhibition [].
AZD4205 (21)
Compound Description: AZD4205 (21) is a highly selective Janus Kinase 1 (JAK1) inhibitor, developed as a potential treatment for diseases associated with constitutive JAK/STAT pathway activation []. It exhibits good preclinical pharmacokinetics and demonstrates enhanced antitumor activity in combination with the EGFR inhibitor osimertinib [].
Compound Description: This compound (referred to as "Compound 1" in the source) represents a novel therapeutic agent for combination therapy approaches in cancer treatment []. The research explores its use alongside established anti-cancer agents or radiation therapy [].
Compound Description: This compound, designated as 7n, functions as a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor []. Its development aimed to improve drug-likeness and CNS penetration, adhering to central nervous system multiparameter optimization (CNS MPO) guidelines [].
Acrizanib (LHA510)
Compound Description: Developed as a potential therapy for neovascular age-related macular degeneration, Acrizanib (LHA510) acts as a VEGFR-2 inhibitor []. Its design specifically aimed for topical ocular delivery, minimizing systemic exposure while achieving efficacy in treating choroidal neovascularization (CNV) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.